Antazoline
Description
Properties
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFJDPCWQRWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride) | |
| Record name | Antazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022613 | |
| Record name | Antazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Antazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
91-75-8 | |
| Record name | Antazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Antazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-229, 120-122 °C | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Historical Development of Antazoline Synthesis
Early synthetic routes for this compound, developed in the mid-20th century, relied on cyanomethylation of N-benzylaniline using sodium cyanide (NaCN) and formaldehyde under high-pressure conditions. These methods suffered from prolonged reaction times (24–48 hours) and moderate yields (50–60%) due to side reactions and incomplete conversions. The advent of alkylation-cyclization strategies in the 2000s marked a paradigm shift, enabling higher purity and scalability.
Synthetic Routes for this compound
Alkylation-Cyclization Method
The most widely adopted modern synthesis involves a two-step process: alkylation of N-benzylaniline followed by cyclization with ethylenediamine (Figure 1).
Step 1: Alkylation of N-Benzylaniline
Reagents :
- N-Benzylaniline derivatives
- Chloroacetonitrile (ClCH₂CN)
- Potassium carbonate (K₂CO₃)
- Sodium iodide (NaI)
- Solvent: Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Procedure :
- N-Benzylaniline (10 mmol), ClCH₂CN (15 mmol), K₂CO₃ (10 mmol), and NaI (10 mmol) are combined in HMPA or DMPU.
- The mixture is heated at 100°C for 6–8 hours under nitrogen.
- The product, (N-benzylanilino)acetonitrile, is isolated via filtration and recrystallized from ethanol (yield: 80–88% in HMPA; 61–72% in DMPU).
Key Considerations :
- HMPA offers higher yields but is carcinogenic, necessitating substitution with DMPU for industrial applications.
- NaI acts as a phase-transfer catalyst, enhancing nucleophilic substitution efficiency.
Step 2: Cyclization with Ethylenediamine
Reagents :
- (N-Benzylanilino)acetonitrile
- Ethylenediamine
- Thioacetamide (catalyst)
Procedure :
- The nitrile intermediate (10 mmol) is refluxed with ethylenediamine (7 mL) and thioacetamide (1 mmol) for 3 hours.
- The crude product is extracted with chloroform, dried over Na₂SO₄, and purified via recrystallization (yield: 68–76%).
Mechanistic Insight :
Thioacetamide generates hydrogen sulfide (in situ), facilitating nucleophilic attack by ethylenediamine on the nitrile group, followed by cyclization to form the imidazoline ring.
Alternative Synthetic Methods
Reductive Amination
A lesser-used approach involves reductive amination of N-benzylaniline with glyoxal, followed by reduction using sodium borohydride (NaBH₄). However, this method yields <50% due to over-reduction byproducts.
Solid-Phase Synthesis
Recent exploratory studies have employed resin-bound intermediates to streamline purification, though yields remain suboptimal (55–60%).
Optimization and Purification Strategies
Reaction Condition Optimization
Analytical Characterization
Spectroscopic Methods
- UV-Vis Spectroscopy : λₘₐₓ at 265 nm (this compound) and 280 nm (degradation products).
- FT-IR : Peaks at 2255 cm⁻¹ (C≡N stretch, nitrile intermediate) and 1640 cm⁻¹ (C=N stretch, imidazoline ring).
- ¹H-NMR : δ 4.11 (s, 2H, Ar-CH₂), 4.53 (s, 2H, CH₂-CN) for the nitrile intermediate; δ 3.75 (t, 4H, imidazoline CH₂) for this compound.
Chemical Reactions Analysis
Types of Reactions: Antazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The imidazoline ring in this compound can be reduced to form a dihydro derivative.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Nitrothis compound and bromothis compound.
Scientific Research Applications
Pharmacological Cardioversion
Efficacy in Atrial Fibrillation
Antazoline has been shown to be effective in converting atrial fibrillation (AF) to sinus rhythm. Several studies have demonstrated its superiority or comparable efficacy to other antiarrhythmic drugs such as amiodarone and propafenone.
- A retrospective study indicated that this compound achieved an 85.3% success rate in terminating AF, outperforming amiodarone (66.7%) while being comparable to propafenone .
- Another study reported a 72.2% conversion rate with this compound, significantly higher than the control group receiving saline (10.5%) .
Safety Profile
This compound is generally well tolerated, with a low incidence of adverse effects. Common side effects include:
- Bradycardia : 4.1% of patients experienced this, which was the most frequent adverse effect noted .
- Drowsiness : Reported in 8.3% of cases.
- Nausea and headache : Each occurred in about 5.6% of patients .
Importantly, no serious adverse events were reported in several studies assessing its use in emergency settings .
Comparative Studies
A systematic review highlighted that this compound resulted in rapid cardioversion to sinus rhythm more effectively than other pharmacological options:
| Study | Sample Size | This compound Success Rate | Comparison Drug Success Rate |
|---|---|---|---|
| Maciag et al., 2017 | 74 | 72.2% | Placebo 10.5% |
| Farkowski et al., 2018 | 334 | 85.3% | Amiodarone 66.7% |
| Wybraniec et al., 2020 | 1300 | 78.2% | Propafenone 72.7%, Amiodarone 66.9% |
These findings suggest that this compound could be a preferred option for rapid cardioversion due to its efficacy and safety profile.
Case Studies
- Maciag et al., 2017 : In a randomized controlled trial, intravenous this compound was administered to patients with recent-onset AF, achieving a conversion rate of 72.2% compared to placebo .
- Farkowski et al., 2018 : A retrospective observational study involving patients with coronary artery disease showed an 85.3% conversion rate with this compound, indicating its effectiveness even in high-risk populations .
- Wybraniec et al., 2020 : This extensive observational study included over 1300 patients , demonstrating that this compound had a higher conversion rate compared to both amiodarone and propafenone .
Mechanism of Action
Antazoline exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with histamine release, such as nasal congestion and allergic conjunctivitis . The molecular targets include histamine H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Comparative Analysis with Similar Antiarrhythmic Agents
Mechanism of Action
Key Findings :
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: PK/PD Comparison
Key Findings :
Key Findings :
- Vernakalant and this compound share rapid onset, but this compound’s anticholinergic effects prevent sinus node depression .
Special Populations and Drug Interactions
- CKD Patients: this compound’s efficacy declines in eGFR <45 mL/min, while propafenone remains effective .
- Drug Interactions : CYP2D6 inhibitors (e.g., fluoxetine) may ↑ this compound levels, requiring dose adjustments .
- CAD Patients: this compound is safe in stable coronary artery disease, unlike propafenone, which is contraindicated .
Biological Activity
Antazoline, a first-generation antihistamine, has recently gained attention for its antiarrhythmic properties, particularly in the management of atrial fibrillation (AF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research studies.
This compound primarily functions as a histamine H1 receptor antagonist , selectively binding to but not activating these receptors. This action blocks the effects of endogenous histamine, leading to temporary relief from symptoms associated with histamine release . Additionally, this compound exhibits antiarrhythmic properties similar to those of quinidine, affecting cardiac conduction and rhythm .
Pharmacological Effects
Recent studies have highlighted several key pharmacological effects of this compound:
- Electrophysiological Impact : this compound significantly prolongs the P wave, QRS duration, and QT interval in electrocardiograms (ECGs). For instance, one study reported QRS prolongation from 101 ± 10 ms to 110 ± 16 ms after administration (p < .05) and QTcF prolongation from 403 ± 21 ms to 448 ± 27 ms (p < .0001) .
- Hemodynamic Changes : A notable decrease in stroke volume was observed (94.9 ± 21.8 ml vs. 82.4 ± 19.6 ml; p < .05), indicating potential impacts on cardiac output and overall hemodynamics .
Clinical Efficacy
This compound has demonstrated high efficacy in converting AF to sinus rhythm:
- Success Rates : In various studies, this compound achieved a successful cardioversion rate of approximately 78.3% to 85.3%, outperforming amiodarone (66.9%) and showing comparable results to propafenone .
- Time to Conversion : The median time for conversion from AF to sinus rhythm was reported as approximately 16 minutes in clinical trials .
Comparative Efficacy Table
| Study Reference | Sample Size | Success Rate (%) | Comparison Drug | Adverse Effects |
|---|---|---|---|---|
| Farkowski et al., 2016 | 432 | 78.3 | Amiodarone | Bradycardia (4.1%) |
| Maciąg et al., 2017 | 74 | 72.2 | Placebo | Hypotension (2.8%) |
| Wybraniec et al., 2018 | 450 | 85.3 | Amiodarone | No adverse events reported |
| Farkowski et al., 2022 | 334 | 78.2 | Propafenone | Hypotension (6 patients) |
Safety Profile
This compound is generally well-tolerated, with a relatively low incidence of serious adverse effects:
- Adverse Events : The most common side effects include bradycardia and hypotension, with overall safety endpoints met in approximately 5.2% of cases .
- Comparative Safety : this compound's safety profile appears favorable compared to other antiarrhythmic agents like amiodarone and propafenone, which have higher rates of adverse events in similar populations .
Case Studies
Several retrospective analyses have confirmed this compound's effectiveness in diverse clinical settings:
- Farkowski et al., 2018 : In patients with coronary artery disease (CAD), this compound was more effective than placebo for acute cardioversion of AF.
- Maciąg et al., AnPAF Study : Demonstrated significant efficacy in older populations without serious adverse actions.
Q & A
Q. What is the proposed mechanism of antazoline's antiarrhythmic action, and how does it differ from its antihistaminic effects?
this compound's antihistaminic effect arises from selective H1 receptor antagonism, alleviating allergic reactions . Its antiarrhythmic mechanism remains debated but involves:
- Modulation of ion channels : Prolongation of action potential duration (APD) via inhibition of fast inward Na⁺ currents (Phase 0) and suppression of HCN channel-mediated diastolic depolarization (Phase 4) .
- Refractoriness enhancement : Increased atrial post-repolarization refractoriness, reducing atrial fibrillation (AF) inducibility .
Methodological Insight: Electrophysiological studies using Langendorff-perfused animal hearts and patch-clamp techniques validate these mechanisms .
Q. What are the pharmacokinetic properties of this compound, and how do metabolites influence its safety profile?
- Rapid onset : Peak plasma concentration within 5 minutes after IV administration, with antiarrhythmic effects lasting ~1 hour .
- Metabolism : CYP2D6-mediated hepatic metabolism generates ≥15 metabolites, some uncharacterized for activity or toxicity .
- Elimination : Renal excretion (primary route in rats) with a human elimination half-life of ~2.3 hours .
Methodological Insight: In vitro hepatocyte cultures and PBPK modeling are used to study metabolite dynamics .
Q. How effective is this compound in converting paroxysmal atrial fibrillation (AF) compared to amiodarone or propafenone?
- Success rates : this compound alone achieves 71.6–85.3% cardioversion success vs. 55.1% for propafenone and 66.7% for amiodarone in clinical studies .
- Time to conversion : Median 31.7 minutes for this compound vs. 120.3 minutes for non-antazoline agents .
Methodological Insight: Propensity score matching (PSM) and intention-to-treat analysis control for confounding variables in retrospective studies .
Advanced Research Questions
Q. How should researchers address conflicting efficacy data between this compound studies, such as discrepancies in success rates?
Conflicting results (e.g., 63.6% vs. 85.3% success rates ) arise from:
- Sample heterogeneity : Inclusion/exclusion criteria (e.g., heart failure, renal function) .
- Methodological variance : Differences in dosing (100–200 mg IV bolus), endpoint definitions, and statistical power .
Methodological Insight: Standardized protocols (e.g., CONSORT guidelines) and PSM-adjusted analyses improve comparability .
Q. What experimental models are suitable for studying this compound's effects on acquired short- and long-QT syndromes?
Q. How can physiologically based pharmacokinetic (PBPK) modeling optimize this compound dosing in special populations?
- Model utility : Integrates in vitro ADME data (e.g., CYP2D6 metabolism, renal clearance) to predict pharmacokinetics in renal/hepatic impairment .
- Case example : Reduced efficacy in advanced chronic kidney disease (eGFR <45 mL/min) due to altered clearance .
Methodological Insight: PBPK models validated against clinical data enable dose adjustments for subpopulations .
Q. What analytical methods are recommended for quantifying this compound in combination formulations (e.g., with naphazoline)?
- Spectrophotometry : Dual-wavelength analysis (448 nm for this compound, 510 nm for naphazoline) with chloranil as a chromogen .
- HPLC : Stability-indicating methods resolve this compound from degradation products (e.g., N-[(N-benzylanilino)acetyl]ethylenediamine) .
- Chemometrics : Principal component regression (PCR) and partial least squares (PLS) for multicomponent analysis without separation .
Methodological Challenges
Q. How can researchers mitigate bias in retrospective studies evaluating this compound's antiarrhythmic efficacy?
Q. What in vitro/in vivo models best replicate this compound's dual antihistaminic and antiarrhythmic effects?
- In vitro : Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with histamine challenge .
- In vivo : Rat models of allergic asthma with concurrent AF induction .
Contradictory Data and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
